1-(Dimethylphosphorylmethyl)azetidine-3-carboxylic acid
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Overview
Description
1-(Dimethylphosphorylmethyl)azetidine-3-carboxylic acid is a compound with a unique structure that includes an azetidine ring, a dimethylphosphoryl group, and a carboxylic acid group
Preparation Methods
The synthesis of 1-(Dimethylphosphorylmethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the dimethylphosphoryl and carboxylic acid groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The dimethylphosphoryl group can be introduced through phosphorylation reactions, while the carboxylic acid group can be added via carboxylation reactions. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
1-(Dimethylphosphorylmethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
1-(Dimethylphosphorylmethyl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1-(Dimethylphosphorylmethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and phosphoryl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(Dimethylphosphorylmethyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
Azetidine-3-carboxylic acid: Lacks the dimethylphosphoryl group, leading to different chemical and biological properties.
1-(Phosphorylmethyl)azetidine-3-carboxylic acid: Contains a phosphoryl group instead of a dimethylphosphoryl group, resulting in variations in reactivity and applications.
1-(Dimethylphosphorylmethyl)azetidine: Lacks the carboxylic acid group, affecting its solubility and potential applications. The uniqueness of this compound lies in its combination of the azetidine ring, dimethylphosphoryl group, and carboxylic acid group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(dimethylphosphorylmethyl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO3P/c1-12(2,11)5-8-3-6(4-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSQSEZZLSNTNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CN1CC(C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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